molecular formula C25H32ClN5O3 B2393620 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-69-7

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2393620
CAS No.: 922068-69-7
M. Wt: 486.01
InChI Key: DWSDJEIKDFWHLS-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic small molecule with the molecular formula C25H31ClN4O3 and a molecular weight of 471.0 g/mol . This complex oxalamide derivative is characterized by a central oxalamide scaffold, which is substituted with a 5-chloro-2-methoxyphenyl group at the N1 position and a sophisticated N2 side chain incorporating both 1-methylindoline and 4-methylpiperazine moieties . The presence of these distinct pharmacophoric elements, particularly the piperazine and indoline groups, suggests potential for interaction with various neurological targets. Structural analogs of this compound are investigated in biochemical and pharmacological research for their potential to modulate specific enzymes or receptor pathways . Oxalamides, as a compound class, are also widely studied in medicinal chemistry for applications such as the development of potential antiviral or anticancer agents, and in flavor science as umami-enhancing molecules . Researchers can utilize this compound as a key intermediate or tool compound in hit-to-lead optimization campaigns and for probing complex biological mechanisms. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, veterinary, or human use.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O3/c1-29-10-12-31(13-11-29)22(17-4-6-21-18(14-17)8-9-30(21)2)16-27-24(32)25(33)28-20-15-19(26)5-7-23(20)34-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDJEIKDFWHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(C=C3)N(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H33N5O3
  • Molecular Weight : 451.6 g/mol
  • CAS Number : 922015-91-6

The compound features an oxalamide backbone, which is known for its diverse biological activities. The presence of a chloro-substituted phenyl group and an indolinyl-piperazinyl moiety suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC25H33N5O3
Molecular Weight451.6 g/mol
CAS Number922015-91-6

The biological activity of this compound likely involves its interaction with specific receptors or enzymes. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Anticancer properties : By inhibiting cell proliferation in various cancer cell lines.
  • Neurotransmitter modulation : Potential effects on neurotransmitter pathways due to the piperazine moiety.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays showed that it effectively inhibited the proliferation of lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating potent activity:

Cell LineIC50 (μM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity, particularly in modulating neurotransmitter systems. Compounds with similar structural motifs have been shown to act as antagonists at various receptor sites, which could lead to therapeutic applications in treating neurological disorders.

Case Studies

  • In Vitro Studies : A study on the effects of the compound on lung cancer cells indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : In vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s oxalamide core allows for versatile substitutions, enabling comparisons with analogs that share this scaffold but differ in peripheral groups. Below is a comparative analysis with two structurally related oxalamide derivatives:

Compound 11c: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide

  • Structure: Features a quinoline ring and a dichlorophenyl-substituted piperazine attached via a pentanamide linker (vs. the target’s ethyl chain with indolinyl and methylpiperazine) .
  • Synthesis: Prepared via substitution of arylpiperazines, purified using normal-phase chromatography (dichloromethane to ethyl acetate gradient) .

Compound 10: N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide

  • Structure: Contains bis-imidazolidinone groups and hydroxyphenyl/methoxy substituents (vs. the target’s chloro-methoxyphenyl and indolinyl groups) .
  • Synthesis : Achieved an 86% yield with a melting point of 215–217°C, indicating high crystallinity likely due to hydrogen bonding from hydroxy groups .

Comparative Data Table

Parameter Target Compound Compound 11c Compound 10
Core Structure Oxalamide Pentanamide Oxalamide
Key Substituents 5-Chloro-2-methoxyphenyl, 1-methylindolin-5-yl, 4-methylpiperazine Quinoline, 2,3-dichlorophenyl-piperazine Bis-imidazolidinone, 4-hydroxy-3-methoxyphenyl
Synthetic Yield Not reported Not reported 86%
Melting Point Not reported Not reported 215–217°C
Purification Method Likely chromatography (inferred) Normal-phase chromatography Not specified
Potential Activity CNS modulation (inferred from structure) Antimicrobial (quinoline-based) Enzyme inhibition (imidazolidinone)

Mechanistic and Pharmacological Insights

  • Target Compound : The methylpiperazine group may enhance blood-brain barrier penetration compared to dichlorophenyl-piperazine in 11c, which is bulkier and more lipophilic. The indolinyl group could confer selectivity for serotonin receptors (e.g., 5-HT1A), similar to arylpiperazine-based antipsychotics .
  • Compound 11c: The dichlorophenyl-piperazine moiety is associated with dopamine D2/D3 receptor antagonism, but the quinoline ring may shift activity toward antimicrobial targets .

Q & A

Q. How can researchers optimize the multi-step synthesis of this oxalamide compound for improved yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of coupling reactions (e.g., amide bond formation) and intermediate purification. Key steps include:

  • Reagent selection : Use coupling agents like HATU or EDCI for oxalamide bond formation .
  • Temperature control : Maintain 0–5°C during nucleophilic substitutions to minimize side reactions .
  • Chromatographic purification : Employ gradient elution (e.g., 70:30 hexane/ethyl acetate to 100% ethyl acetate) to isolate intermediates .
  • Catalyst screening : Test Pd-based catalysts for aryl coupling reactions to enhance efficiency .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR spectroscopy : Use 2D NOESY to resolve stereochemistry of the piperazine and indoline moieties .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns for polymorph analysis .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C24H30ClN5O2) with <2 ppm error .

Q. How should researchers design initial biological activity screening assays?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition assays : Test against PI3K/AKT/mTOR pathways due to the compound’s piperazine-indoline scaffold .
  • Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, A549) .
  • Receptor binding studies : Screen for serotonin or dopamine receptor affinity using radioligand displacement assays .

Q. What purification strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Flash chromatography : Optimize mobile phase (e.g., dichloromethane/methanol gradients) for polar byproducts .
  • Recrystallization : Use ethanol/water mixtures (70:30) to isolate the final oxalamide product .
  • HPLC with C18 columns : Apply reverse-phase methods for chiral separation if stereoisomers form .

Q. How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • pH-dependent solubility : Test in buffers (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs with varying substituents?

Methodological Answer:

  • Comparative molecular field analysis (CoMFA) : Model steric/electronic effects of substituents (e.g., chloro vs. methoxy groups) .
  • Free-Wilson analysis : Quantify contributions of indoline vs. piperazine moieties to receptor binding .
  • Dose-response profiling : Compare IC50 shifts in analogs with modified aryl/heterocyclic groups .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites that may deactivate the compound .
  • Tumor xenograft models : Validate efficacy in PDX (patient-derived xenograft) models with biomarker analysis (e.g., Ki-67 reduction) .

Q. How can researchers enhance selectivity for target receptors over off-target proteins?

Methodological Answer:

  • Computational docking : Perform molecular dynamics simulations to optimize piperazine-indoline interactions with active sites .
  • Alanine scanning mutagenesis : Identify critical residues in target receptors for rational design .
  • Selectivity panels : Screen against kinase/GPCR panels (e.g., Eurofins Cerep) to prioritize derivatives with >50-fold selectivity .

Q. What advanced analytical methods address challenges in detecting low-concentration metabolites?

Methodological Answer:

  • UHPLC-QTOF-MS : Achieve ppm-level mass accuracy for metabolite identification in complex matrices .
  • Stable isotope labeling : Synthesize 13C/15N-labeled analogs to track metabolic pathways .
  • Microsomal incubations : Use human liver microsomes with NADPH cofactors to simulate phase I metabolism .

Q. How to design derivatives to overcome resistance mechanisms observed in cell-line studies?

Methodological Answer:

  • ABC transporter assays : Test P-gp efflux inhibition using calcein-AM fluorescence in resistant cell lines .
  • Proteomics profiling : Identify overexpression of survival proteins (e.g., Bcl-2) via SILAC labeling .
  • Hybrid scaffold synthesis : Fuse oxalamide cores with allosteric modulators (e.g., benzodiazepine fragments) .

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